(3-Chlorophenyl)(2-methylphenyl)methanamine
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Overview
Description
(3-Chlorophenyl)(2-methylphenyl)methanamine is an organic compound with the molecular formula C14H14ClN and a molecular weight of 231.72 g/mol . This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a methanamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2-methylphenyl)methanamine typically involves the reaction of 3-chlorobenzyl chloride with 2-methylbenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(2-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups .
Scientific Research Applications
(3-Chlorophenyl)(2-methylphenyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)methanamine: This compound lacks the methyl group present in (3-Chlorophenyl)(2-methylphenyl)methanamine, resulting in different chemical and biological properties.
(3-Chlorophenyl)(3-methylphenyl)methanamine: This compound has a similar structure but with the methyl group positioned differently, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3-chlorophenyl)-(2-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNPRKHEDJSIAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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